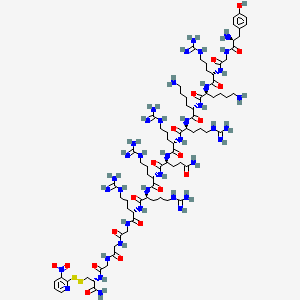

![molecular formula C48H69N13O11S2 B12387677 [Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)

[Deamino-Pen1,Val4,D-Arg8]-vasopressin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

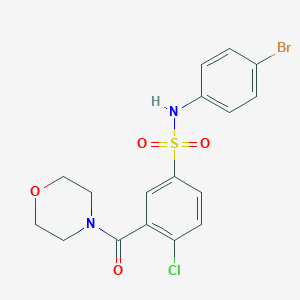

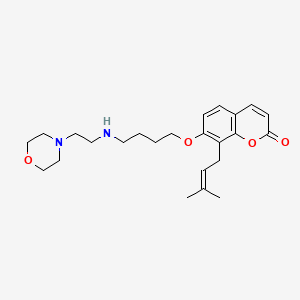

[Deamino-Pen1,Val4,D-Arg8]-vasopressin is a synthetic analog of arginine vasopressin, a neurohypophysial hormone involved in the regulation of water retention and blood pressure . This compound is used as a peptide antagonist of arginine vasopressin, distinguishing itself from non-peptide antagonists such as tolvaptan .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Deamino-Pen1,Val4,D-Arg8]-vasopressin involves the solid-phase peptide synthesis method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.

Coupling: Addition of the next amino acid in the sequence, which is protected at its amino terminus and activated at its carboxyl terminus.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography, to ensure the final product’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

[Deamino-Pen1,Val4,D-Arg8]-vasopressin can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.

Reduction: The disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or air oxidation can be used under mild conditions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

Substitution: Standard peptide synthesis reagents, such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, are used for coupling reactions.

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified biological activities .

Wissenschaftliche Forschungsanwendungen

[Deamino-Pen1,Val4,D-Arg8]-vasopressin has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating water retention and blood pressure.

Medicine: Explored as a potential therapeutic agent for conditions related to arginine vasopressin dysregulation, such as hyponatremia and heart failure.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques

Wirkmechanismus

[Deamino-Pen1,Val4,D-Arg8]-vasopressin exerts its effects by antagonizing the vasopressin receptors, specifically the V1 receptor. This antagonism leads to a decrease in vasopressin’s effects on water retention and blood pressure regulation. The compound’s molecular targets include the vasopressin receptors in the kidneys and blood vessels, where it inhibits the binding of endogenous arginine vasopressin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[Deamino-Cys1,Val4,D-Arg8]-vasopressin: Another analog with similar properties but different amino acid substitutions.

[D-Gln4]-Desmopressin: A synthetic analog used for its antidiuretic properties.

[D-Phe2,D-Ala6]-LH-RH: A peptide analog used in reproductive health research.

Uniqueness

[Deamino-Pen1,Val4,D-Arg8]-vasopressin is unique due to its specific amino acid substitutions, which confer distinct biological activities and receptor binding properties. Its ability to act as a peptide antagonist of arginine vasopressin sets it apart from other analogs and non-peptide antagonists .

Eigenschaften

Molekularformel |

C48H69N13O11S2 |

|---|---|

Molekulargewicht |

1068.3 g/mol |

IUPAC-Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)/t30-,31+,32+,33+,34+,35+,39+/m1/s1 |

InChI-Schlüssel |

CKIJDBDQGBFBFJ-KLMJERDXSA-N |

Isomerische SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Kanonische SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)

![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)